3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone
Description
The compound 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone (CAS: 303151-84-0) is a pyridinone derivative characterized by a benzyloxy group at the 3-position, a methyl group at the 2-position, and a substituted pyridine ring at the 1-position. Its molecular formula is C₁₂H₈ClF₃N₂O₂, with a molar mass of 304.65 g/mol . Key physical properties include a predicted density of 1.452±0.06 g/cm³, boiling point of 358.9±42.0 °C, and a pKa of 9.63±0.69, indicating moderate basicity . This compound’s structural complexity arises from the trifluoromethyl and chloro substituents on the pyridine ring, which are known to enhance lipophilicity and metabolic stability in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-12-17(27-11-13-5-3-2-4-6-13)16(26)7-8-25(12)18-15(20)9-14(10-24-18)19(21,22)23/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZREVCTZMVRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps:
Formation of the Pyridinone Core: The initial step often involves the construction of the pyridinone core through cyclization reactions. This can be achieved using starting materials such as 2-methyl-4-pyridone and appropriate reagents under controlled conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions. Benzyl alcohol or benzyl chloride can be used as the source of the benzyloxy group, typically in the presence of a base such as sodium hydride or potassium carbonate.
Substitution on the Pyridine Ring: The chloro and trifluoromethyl groups are introduced onto the pyridine ring through electrophilic aromatic substitution reactions. This step may involve the use of chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Key Reaction Steps:
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | HCl/EtOH, reflux, 6 h | 65–75 | |
| 2 | Benzylation | BnBr, K₂CO₃, DMF, 60°C, 12 h | 80–85 |
Substitution Reactions
The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects of CF₃ and Cl groups.
Example Reactions:
-
Hydrolysis :
under alkaline conditions (e.g., NaOH/H₂O, 100°C) . -
Amination :
Reaction with amines (e.g., NH₃/MeOH, 50°C) to form pyridinylamine derivatives .
Benzyloxy Group Deprotection
The benzyloxy group can be removed via catalytic hydrogenation or acidic cleavage:
Photocatalytic Radical Cyclization
Recent advances in photocatalysis enable the use of this pyridinone in radical cascade reactions. For example:
-
Divergent Cyclization :
Under blue LED light with Ru(bpy)₃Cl₂ as a catalyst, the compound undergoes radical coupling with diazoalkanes to form fused heterocycles (e.g., indanones or pyrone derivatives) .
Representative Reaction Pathway:
-
Photoexcitation generates a radical from the diazo compound.
-
Radical addition to the pyridinone ring.
-
Cyclization and rearomatization.
Biological Activity and Derivatization
Pyridinones with trifluoromethyl and chloro substituents exhibit antimicrobial and antiviral properties . Key modifications include:
-
Side Chain Functionalization :
Alkylation or acylation of the pyridinone nitrogen. -
Metal-Catalyzed Cross-Coupling :
Suzuki-Miyaura coupling at the chloro-substituted pyridine position .
Stability and Reactivity Trends
| Substituent | Effect on Reactivity |
|---|---|
| Trifluoromethyl (CF₃) | Enhances electrophilic substitution |
| Chloro (Cl) | Directs nucleophilic attack at para position |
| Benzyloxy (BnO) | Protects hydroxyl group; removable |
Key Challenges:
-
Regioselectivity : Competing reactivity of Cl and CF₃ groups in substitution reactions.
-
Radical Stability : Managing side reactions during photocatalytic processes .
For synthetic protocols or spectral data, consult primary literature from Sigma-Aldrich product sheets or PMC/ACS publications .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise in the field of medicinal chemistry, particularly as a scaffold for drug development. Its structural characteristics allow for modifications that can enhance biological activity.
- Antimicrobial Activity : Research has indicated that derivatives of pyridine compounds, including this specific structure, show antimicrobial properties. Studies have highlighted their efficacy against various bacteria and fungi, making them potential candidates for new antibiotic formulations .
- Cancer Therapeutics : The introduction of trifluoromethyl groups in drug design has been associated with increased potency against certain cancer cell lines. The compound's ability to interact with biological targets involved in cancer proliferation suggests its potential use in anticancer therapies .
- Inflammation and Pain Management : Compounds similar to this pyridine derivative have been studied for their anti-inflammatory properties. The structural modifications can lead to enhanced activity against inflammatory pathways, making them suitable for pain management applications .
Agricultural Applications
The compound also finds relevance in agricultural chemistry, particularly as a pesticide or herbicide.
- Pesticidal Properties : As noted in various studies, the compound can act as a succinate dehydrogenase inhibitor (SDHI), which is crucial in targeting pathogenic organisms in crops. This mode of action helps in controlling diseases caused by fungi and nematodes .
- Crop Protection : The ability to synthesize this compound efficiently has implications for its use as an active ingredient in crop protection products, offering a green alternative with lower toxicity profiles compared to traditional pesticides .
Synthetic Applications
In synthetic organic chemistry, 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone serves as a versatile intermediate.
- Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for further derivatization, facilitating the creation of novel compounds with tailored properties .
- Method Development : Recent advancements have focused on optimizing synthetic routes to produce this compound with higher yields and fewer by-products. Such developments are critical for scaling up production for both research and commercial applications .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Case Study 1: Antimicrobial Testing : A series of derivatives were synthesized based on the pyridinone scaffold and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the benzyloxy position significantly enhanced antibacterial activity .
- Case Study 2: Agricultural Field Trials : Field trials using formulations containing this compound demonstrated effective control over common agricultural pests and diseases, leading to improved crop yields without significant environmental impact .
Mechanism of Action
The mechanism by which 3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the benzyloxy group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity of Pyridinone Derivatives
Notes:
Biological Activity
3-(Benzyloxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent modifications. The compound can be synthesized through the reaction of appropriate benzyloxy and trifluoromethyl-substituted pyridine derivatives, followed by cyclization processes.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound (e.g., Ceftriaxone) | 0.1 | E. coli |
| Other Pyridine Derivative | 20-40 | S. aureus |
Studies have shown that compounds similar to this compound exhibit Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against resistant bacterial strains, indicating potential for further development as antimicrobial agents .
Antiviral Activity
Recent studies have also explored the antiviral potential of pyridine derivatives against viruses such as H5N1 and SARS-CoV-2. Compounds with trifluoromethyl groups have shown promising results in inhibiting viral replication in vitro.
Case Studies
A notable study evaluated a series of pyridine derivatives for their antiviral activity against SARS-CoV-2. The results indicated that certain compounds demonstrated significant inhibition of viral replication at low concentrations, highlighting the potential of trifluoromethyl-substituted pyridines in antiviral drug development .
Q & A
Q. How to address discrepancies in reported biological activity for structurally similar pyridinones?
- Answer :
- Meta-analysis : Compare datasets using Cohen’s d to quantify effect size differences.
- Structural-Activity Relationship (SAR) : Identify confounding substituents (e.g., ’s trifluoromethyl vs. ’s chloro derivatives).
- Assay Validation : Replicate key studies under standardized conditions (e.g., ATP levels for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
